molecular formula C21H26N6O3 B15073927 8-Oxabicyclo[3.2.1]octan-3-ol, 3-[6-[(3R)-3-methyl-4-morpholinyl]-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]-, (3-endo)-

8-Oxabicyclo[3.2.1]octan-3-ol, 3-[6-[(3R)-3-methyl-4-morpholinyl]-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]-, (3-endo)-

Cat. No.: B15073927
M. Wt: 410.5 g/mol
InChI Key: YIHHYCIYAIVQKX-UHFFFAOYSA-N
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Description

ATR inhibitor 4 is a compound that targets the ataxia telangiectasia and Rad3-related protein kinase, which plays a crucial role in the DNA damage response. This kinase is involved in the activation of essential signaling pathways for DNA damage repair, making ATR inhibitor 4 a promising candidate for cancer therapy .

Preparation Methods

The synthesis of ATR inhibitor 4 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route starts with the preparation of a pyrimidine core, followed by nucleophilic aromatic substitution to introduce various functional groups. The final product is obtained through a series of coupling reactions and purification steps .

Chemical Reactions Analysis

ATR inhibitor 4 undergoes several types of chemical reactions, including:

Scientific Research Applications

ATR inhibitor 4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

ATR inhibitor 4 exerts its effects by binding to the ataxia telangiectasia and Rad3-related protein kinase and inhibiting its activity. This inhibition prevents the activation of downstream signaling pathways involved in DNA damage repair, leading to the accumulation of DNA damage and ultimately cell death. The molecular targets of ATR inhibitor 4 include the ATR kinase itself and its downstream effectors, such as checkpoint kinase 1 .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H26N6O3

Molecular Weight

410.5 g/mol

IUPAC Name

3-[6-(3-methylmorpholin-4-yl)-1-(1H-pyrazol-5-yl)pyrazolo[3,4-b]pyridin-4-yl]-8-oxabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C21H26N6O3/c1-13-12-29-7-6-26(13)19-8-17(21(28)9-14-2-3-15(10-21)30-14)16-11-23-27(20(16)24-19)18-4-5-22-25-18/h4-5,8,11,13-15,28H,2-3,6-7,9-10,12H2,1H3,(H,22,25)

InChI Key

YIHHYCIYAIVQKX-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C2=NC3=C(C=NN3C4=CC=NN4)C(=C2)C5(CC6CCC(C5)O6)O

Origin of Product

United States

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